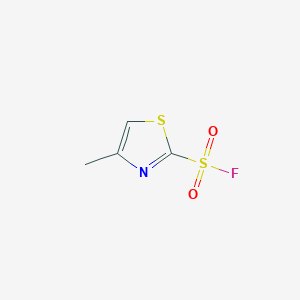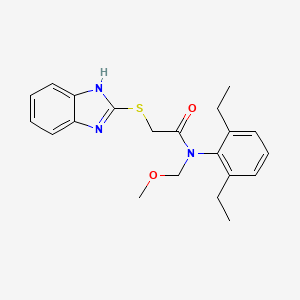
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of this compound is C21H25N3O2S . It has an average mass of 383.507 Da and a monoisotopic mass of 383.166748 Da .Physical And Chemical Properties Analysis
As mentioned earlier, the molecular formula of this compound is C21H25N3O2S . It has an average mass of 383.507 Da and a monoisotopic mass of 383.166748 Da .Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
A series of derivatives including 2-(1H-benzimidazol-2-ylsulfanyl)acetamides have demonstrated significant antibacterial and antifungal activities. These compounds were tested against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumoniae, and Escherichia coli, as well as against fungi like Aspergillus fumigatus and Candida albicans. Notably, compounds like 5b, 5d, 5g, 5i, 6b, 6e, 6f, and 6i showed excellent activity against these microorganisms, indicating their potential as antimicrobial agents (Devi, Shahnaz, & Prasad, 2022); (Hosamani & Shingalapur, 2011).
Anti-Helicobacter Pylori Activity
A derivative of 2-(1H-benzimidazol-2-ylsulfanyl)acetamide displayed potent activity against the gastric pathogen Helicobacter pylori. A specific carbamate derivative was effective against various H. pylori strains, including those resistant to conventional antibiotics like metronidazole or clarithromycin. This compound showed minimal inhibition concentration values and a low rate of resistance development, suggesting its potential as a novel anti-H. pylori agent (Carcanague et al., 2002).
Anticancer and Cytotoxic Properties
In the context of cancer research, 2-(1H-benzimidazol-2-ylsulfanyl)acetamides have shown promising cytotoxic properties. For example, certain derivatives exhibited good cytotoxic activities in a brine shrimp bioassay, indicating their potential use in cancer therapy (Devi, Shahnaz, & Prasad, 2022).
Potential in Prostate Cancer Treatment
A specific derivative, GMC1, has been identified as a novel FKBP52 co-chaperone inhibitor, potentially useful for treating castration-resistant prostate cancer. It works by inhibiting the androgen receptor function, representing a new therapeutic approach for this type of cancer (Ekpenyong et al., 2020).
Anti-Inflammatory Properties
2-(1H-Benzimidazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide derivatives have also been explored for their anti-inflammatory properties. Research indicates that certain derivatives effectively reduce inflammation, as demonstrated in rat-paw-oedema methods, suggesting their potential use in treating inflammatory conditions (Bhor & Sable, 2022).
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-4-15-9-8-10-16(5-2)20(15)24(14-26-3)19(25)13-27-21-22-17-11-6-7-12-18(17)23-21/h6-12H,4-5,13-14H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTCKIMIWGZSJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CSC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-2-oxo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2630537.png)
![Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-(2-nitrophenyl)propanoate](/img/structure/B2630538.png)
![(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2630539.png)
![3-chloro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B2630541.png)
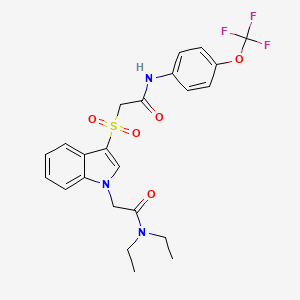
![N-(2,3-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2630544.png)
![(Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2630545.png)
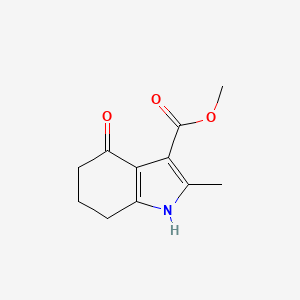
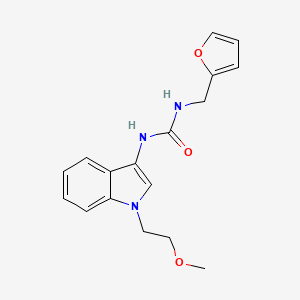
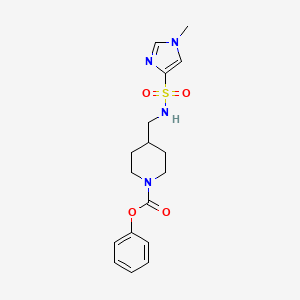
![1-[3-(2-Chloro-6-fluorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2630552.png)
![(1R,2S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentane-1-carboxylic acid](/img/structure/B2630555.png)
